

Managing Glasdegib muscle spasms and cramps

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Compound Focus: Glasdegib

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Clinical Presentation and Incidence

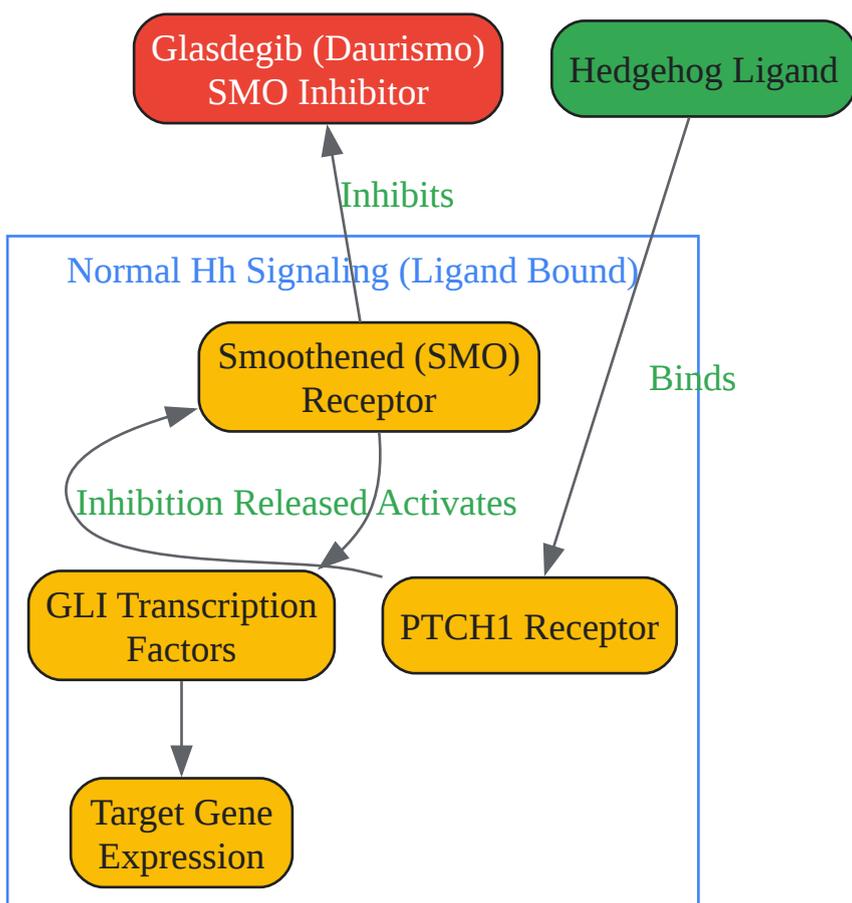
Musculoskeletal adverse reactions are a known class effect of Hedgehog pathway inhibitors [1]. The table below summarizes the key clinical data on muscle-related adverse events from **glasdegib** studies.

Adverse Event	Incidence (Grade)	Clinical Notes	Supporting Data
Muscle Spasms	Very Common (≥10%) [2]	Most frequent musculoskeletal manifestation; may be accompanied by elevated Creatine Phosphokinase (CPK) [3].	Observed in Phase I trials (e.g., 5 of 13 patients) [1].
Musculoskeletal Pain	Very Common (≥10%) [2]	Includes myalgia (muscle pain), arthralgia (joint pain), and pain in extremity [2].	Reported in 30% of patients in safety analyses [2].
Increased CPK	Very Common (≥10%) [2]	Laboratory finding indicating muscle damage; reported in 16% of patients in some studies [2] [3].	A Phase I study noted increased blood CPK in 3 of 13 patients [1].

Proposed Mechanism and Pathway

The primary mechanism of action of **glasdegib** is the inhibition of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor [4] [1]. While aberrant Hh signaling is mechanistically linked to cancer progression, the inhibition of this pathway in normal tissues is thought to cause musculoskeletal side effects, though the exact biological pathway leading to muscle spasms is not fully elucidated [1].

The following diagram illustrates the Hedgehog signaling pathway and the site of **glasdegib** inhibition:



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Monitoring and Management Strategies for Clinical Trials

Based on clinical data and prescribing information, the following monitoring and management approaches are recommended for managing **glasdegib**-associated muscle spasms in a clinical or research setting.

Strategy	Protocol / Action	Rationale & Reference
Baseline CPK Monitoring	Obtain serum CPK levels before initiating therapy [3].	Establishes a baseline for subsequent comparison.
Symptom-Driven CPK Monitoring	Monitor CPK levels as clinically indicated (e.g., if muscle symptoms are reported) [3].	Correlates subjective symptoms with an objective measure of muscle damage.
Weekly CPK & Creatinine Monitoring	For patients with musculoskeletal symptoms and CPK elevation >2.5x ULN , obtain CPK and serum creatinine at least weekly until resolution [3].	Closely monitors for potential renal impairment secondary to significant muscle injury (rhabdomyolysis).
Dose Modification	Depending on severity, temporary dose interruption, dose reduction, or discontinuation of therapy may be required [3].	Outlined in the prescribing information for managing adverse reactions.
Supportive Care	Use of analgesics for pain and other supportive therapies may be employed [5].	Addresses symptom palliation and improves quality of life.

Frequently Asked Questions for Research Professionals

Q1: Are muscle spasms a dose-limiting toxicity (DLT) of **glasdegib?** Available data suggests they are not typically a DLT. In a Phase I study in Japanese patients, no DLTs were reported at doses of 25, 50, or 100 mg, despite muscle spasms being a common treatment-related adverse event [1].

Q2: What is the clinical significance of elevated CPK with **glasdegib?** Elevated CPK is a laboratory marker of muscle injury. The prescribing information for **glasdegib** (Daurismo) mandates specific

monitoring and potential dose modification for musculoskeletal adverse reactions with concurrent CPK elevation greater than 2.5 times the upper limit of normal (ULN) to prevent more serious complications [3].

Q3: How do glasdegib muscle spasms compare with general muscle cramps? While the sensation may be similar, **glasdegib**-induced spasms are linked to its specific pharmacodynamic action as a Hedgehog pathway inhibitor [1]. General muscle cramps are often caused by factors like dehydration or electrolyte imbalance [6] [7], which should also be considered and ruled out in study participants.

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